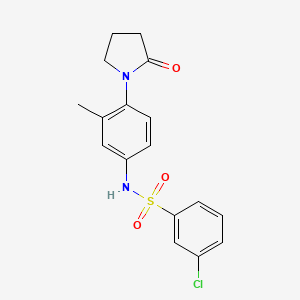
3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as CMPD 101, is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Pharmacological Potential
Antimicrobial and Anti-HIV Activity : Novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties have been synthesized and evaluated for their antimicrobial and anti-HIV activities. The structure-activity relationships (SAR) were explored, indicating potential pharmacological applications (Iqbal et al., 2006).
Carbonic Anhydrase Inhibition : Studies on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides have revealed their inhibitory effects on carbonic anhydrase isoforms. The introduction of specific functional groups was found to modulate the binding affinity and selectivity towards certain isoforms, offering insights into the development of selective inhibitors (Vaškevičienė et al., 2019).
Herbicide Selectivity : The mechanism behind the selectivity of chlorsulfuron, a related herbicide, for cereals has been attributed to the differential metabolism of the compound by tolerant and sensitive plants. This understanding provides a basis for the development of selective herbicidal agents (Sweetser et al., 1982).
Cancer Research : Chlorinated pyrrolidinone-bearing benzenesulfonamides have been synthesized and assessed for their binding affinity against human carbonic anhydrases, particularly those related to cancer. Compounds exhibited promising inhibitory activities, suggesting potential for cancer therapy (Balandis et al., 2020).
Synthetic Applications and Mechanistic Insights
Oxidative Cross-Coupling Reactions : Research on N-(2‘-Phenylphenyl)benzenesulfonamides and their reactions with alkenes has contributed to the development of novel synthetic pathways for the formation of complex organic molecules, highlighting the versatility of sulfonamide groups in organic synthesis (Miura et al., 1998).
Sulfonamide Hybrid Schiff Bases : The synthesis and characterization of sulfonamide hybrid Schiff bases have explored their biological potential, including enzyme inhibition and antioxidant properties. Such studies underscore the multifaceted roles of sulfonamide derivatives in medicinal chemistry and drug development (Kausar et al., 2019).
properties
IUPAC Name |
3-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12-10-14(7-8-16(12)20-9-3-6-17(20)21)19-24(22,23)15-5-2-4-13(18)11-15/h2,4-5,7-8,10-11,19H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOXKNMYPJMOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

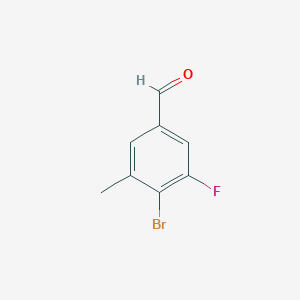
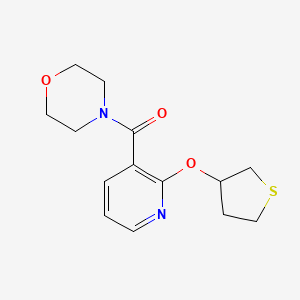
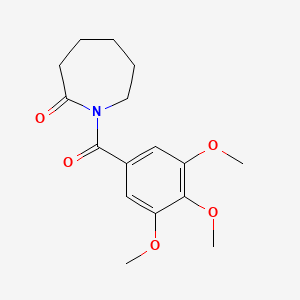

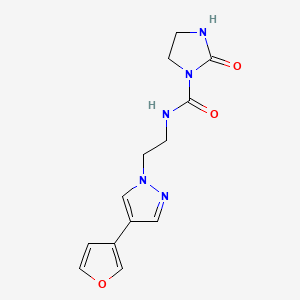
![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

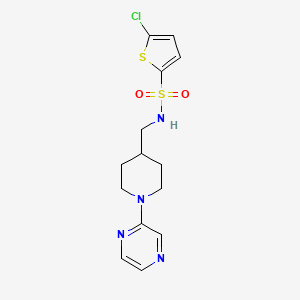
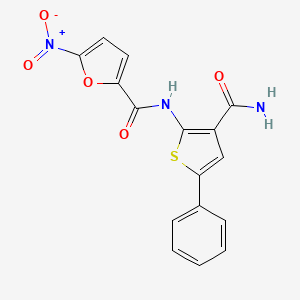
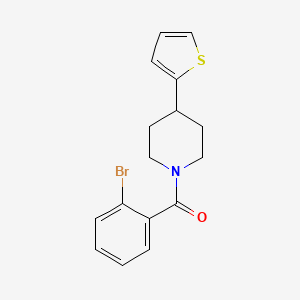
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)